4-Carboxybenzenesulfonazide

Oligonucleotide Conjugation Staudinger Reaction Phosphoramidite Chemistry

Choose 4-Carboxybenzenesulfonazide to eliminate protection/deprotection steps in your conjugation workflows. Unlike 4-azidobenzoic acid or tosyl azide, its built-in carboxylic acid handle enables direct tandem Staudinger–amide ligation, solid-phase oligonucleotide carboxylation, one-step reactive polymer blending, and high-density peptide immobilization (≥5.2 pmol/cm²). Available at ≥97% purity with validated click chemistry reactivity. Reduce synthetic complexity, improve yield, and simplify your bioconjugation, polymer compatibilization, and oligonucleotide modification projects.

Molecular Formula C7H5N3O4S
Molecular Weight 227.2 g/mol
CAS No. 17202-49-2
Cat. No. B102738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carboxybenzenesulfonazide
CAS17202-49-2
Molecular FormulaC7H5N3O4S
Molecular Weight227.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)S(=O)(=O)N=[N+]=[N-]
InChIInChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)
InChIKeyOWULJVXJAZBQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Carboxybenzenesulfonazide (CAS 17202-49-2) – Key Properties and Procurement Essentials


4-Carboxybenzenesulfonazide (CAS 17202-49-2), also known as 4-(azidosulfonyl)benzoic acid, is a bifunctional aromatic sulfonyl azide with the molecular formula C₇H₅N₃O₄S and a molecular weight of 227.2 g/mol . It appears as an off-white to beige powder and decomposes upon melting at 180 °C (lit.) . The molecule features both an electrophilic sulfonyl azide group (–SO₂N₃) and a carboxylic acid (–COOH) moiety, enabling participation in orthogonal chemistries such as the Staudinger reaction, click chemistry, and peptide coupling without the need for additional functionalization steps . Commercially available at purities of 97% or higher, this reagent is supplied with hazard classifications including Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, and requires storage at 2–8 °C .

Why Generic Substitution of 4-Carboxybenzenesulfonazide is Scientifically Unsound


4-Carboxybenzenesulfonazide is not a generic sulfonyl azide; its intrinsic carboxylic acid handle enables tandem Staudinger–amide conjugation chemistries that are inaccessible to simple benzenesulfonyl azide or tosyl azide. In contrast, alternative reagents such as 4‑azidobenzoic acid lack the sulfonyl group that accelerates the Staudinger reaction with phosphite triesters [1]. Similarly, 4‑sulfobenzoic acid cannot participate in azide‑based click chemistry [2]. Substituting 4‑carboxybenzenesulfonazide with any of these in‑class analogs would therefore necessitate additional protection/deprotection steps, alternative coupling strategies, or post‑synthetic functionalization, thereby reducing yield, increasing synthetic complexity, and compromising reproducibility in applications such as oligonucleotide modification, polymer compatibilization, and bioconjugation.

Quantitative Differentiation of 4-Carboxybenzenesulfonazide versus Close Analogs


Direct Comparison of Oligonucleotide Conjugation Yields Using 4-Carboxybenzenesulfonazide Esters

In a head-to-head comparison of activated esters derived from 4‑carboxybenzenesulfonyl azide, the pentafluorophenyl ester (B) enabled efficient single conjugation at the 5′‑terminal internucleotidic phosphate, whereas the 4‑nitrophenyl ester (C) gave significantly lower yields [1]. The weakly activated pentafluorobenzyl ester (D) uniquely permitted exhaustive modification of every phosphate position, a feat unattainable with benzenesulfonyl azide or tosyl azide due to their lack of a carboxyl handle for ester activation [1].

Oligonucleotide Conjugation Staudinger Reaction Phosphoramidite Chemistry

Thermal Stability Differentiation: Decomposition at 180 °C vs. Lower Azide Benchmarks

4‑Carboxybenzenesulfonazide decomposes upon melting at 180 °C (lit.) . In contrast, unsubstituted benzenesulfonyl azide decomposes exothermically at a lower onset temperature (≈110–120 °C under similar DSC conditions), and aliphatic sulfonyl azides such as methanesulfonyl azide are even more thermally labile [1]. The higher decomposition temperature of 4‑carboxybenzenesulfonazide provides a wider operational safety margin during routine laboratory handling and short‑term heating.

Thermal Stability Organic Azides Safe Handling

Unique Reactivity in Polymer Compatibilization: One‑Step Graft Copolymer Formation

In a comparative study of functionalizing agents for EPM/PA6 polymer blends, 4‑carboxybenzenesulfonazide enabled one‑step formation of EPM‑g‑PA6 graft copolymer with good yield and improved compatibilization, whereas a conventional peroxide/maleate system required a two‑step procedure and yielded less efficient interfacial grafting [1]. The sulfonyl azide moiety inserts into C–H bonds of the polyolefin under melt‑processing conditions, while the carboxylic acid group can react with amine end‑groups of PA6, generating a covalent linkage at the phase boundary.

Polymer Blends Compatibilization Graft Copolymers

Quantified Bioconjugation Density: Az‑mPEG‑BMP Peptide Grafting at 5.2 pmol/cm²

Using 4‑carboxybenzenesulfonazide to azide‑functionalize an mPEG‑BMP peptide, researchers achieved a grafting density of 5.2 ± 0.6 pmol/cm² on a propargyl‑functionalized hydrogel via copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) [1]. In the same study, an acrylamide‑terminated RGD peptide (Ac‑GRGD) grafted at 1.62 ± 0.37 pmol/cm². The dual‑peptide‑modified hydrogel exhibited a 5‑fold increase in ALPase activity and an 11.8‑fold increase in calcium content after 21 days compared to controls [1].

Bioconjugation Click Chemistry Hydrogel Functionalization

Safety Profile Comparison: GHS Hazard Classifications vs. Other Sulfonyl Azides

4‑Carboxybenzenesulfonazide carries GHS hazard classifications H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with no acute toxicity or explosive labeling under standard transport regulations . In contrast, tosyl azide (4‑methylbenzenesulfonyl azide) is classified as a self‑reactive substance (H242) and carries additional handling restrictions . Similarly, 4‑azidobenzoic acid is not classified as self‑reactive but is a known contact explosive in the solid state if not properly phlegmatized [1].

Chemical Safety Hazard Assessment Procurement Compliance

Optimal Application Scenarios for 4-Carboxybenzenesulfonazide Based on Quantitative Evidence


Solid‑Phase Oligonucleotide Conjugation with Tunable Multi‑Site Modification

Researchers performing automated solid‑phase oligonucleotide synthesis can use 4‑carboxybenzenesulfonazide as a substitute for the standard iodine oxidizer to introduce a carboxyl group at the internucleotidic phosphate via the Staudinger reaction. Subsequent activation with HBTU/HOBt and reaction with primary amines yields amide‑linked conjugates in good yields [1]. By selecting the appropriate ester derivative (pentafluorophenyl for single modification, pentafluorobenzyl for exhaustive multi‑site modification), users can precisely control conjugation density without altering the core oligonucleotide sequence [1].

Reactive Compatibilization of Polyolefin/Polyamide Blends

Industrial polymer compounders can add 4‑carboxybenzenesulfonazide directly to a molten mixture of ethylene‑propylene copolymer (EPM) and polyamide 6 (PA6) to generate EPM‑g‑PA6 graft copolymer in a single processing step. This one‑step reactive blending approach improves interfacial adhesion and blend morphology compared to conventional two‑step peroxide/maleate methods [2]. The process is compatible with standard extrusion equipment operating at 230–250 °C, offering a cost‑effective route to compatibilized blends for automotive and packaging applications.

Azide Functionalization of PEGylated Biomolecules for Click Chemistry

Biomaterials scientists can react 4‑carboxybenzenesulfonazide with amine‑terminated PEGylated peptides or proteins to introduce an azide handle for subsequent copper‑catalyzed azide‑alkyne cycloaddition (CuAAC). As demonstrated with mPEG‑BMP peptide, this method achieves grafting densities of ~5.2 pmol/cm² on alkyne‑functionalized hydrogels, enabling high‑density surface presentation of bioactive cues [3]. The resulting materials exhibit significantly enhanced cell differentiation and mineralization, supporting applications in tissue engineering and regenerative medicine.

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